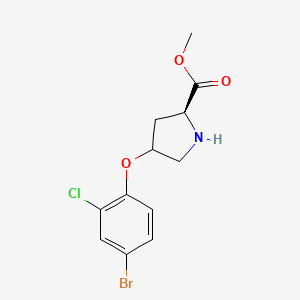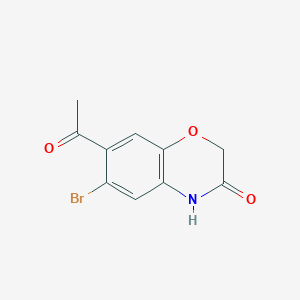
7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Übersicht
Beschreibung
7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (7-ABD) is a novel compound with a wide range of potential scientific applications. It is a member of the benzoxazinone family, which is well known for its use in drug synthesis, as well as its potential as a ligand for various proteins and enzymes. 7-ABD is an important intermediate in the synthesis of several important drugs, such as the antiretroviral drug zidovudine. In addition, 7-ABD has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), as well as its ability to act as a non-steroidal anti-inflammatory drug (NSAID).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Benzoxazinone derivatives are valuable intermediates in organic synthesis. The reactivity of these compounds towards various nucleophiles and their potential to undergo ring transformations and substitutions make them versatile precursors in the synthesis of more complex molecules. For instance, studies have explored the reactions of benzoxazinones with o-aminophenol and other nucleophiles, leading to novel heterocyclic compounds with potential biological activities (Nozoe, Someya, & Okai, 1979). Furthermore, benzoxazinones have been utilized in one-pot syntheses of dynamic 2-substituted benzoxazinones and their corresponding quinazolinones, highlighting their utility in generating compounds with anticipated biological activity (El-Hashash, Azab, & Morsy, 2016).
Biological Activities
Benzoxazinones and their derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and insecticidal properties. These compounds have been identified as significant allelochemicals in plants, contributing to their defense mechanisms against pests and pathogens. For example, research has indicated that benzoxazinone derivatives isolated from gramineae exhibit phytotoxic, antifungal, and antimicrobial activities, which could be leveraged for developing natural herbicides and pesticides (Macias et al., 2006). Additionally, the ecological roles of benzoxazinones, including their degradation products, have been studied to understand their potential agronomic utility and contribution to plant chemical defense mechanisms (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Ecological Interactions
The presence of benzoxazinones in the root systems of certain cereal crops, such as wheat, has been linked to their resistance to pathogenic fungi and their allelopathic effects on other plants. These compounds are part of the plant's natural defense system, deterring pests and inhibiting the growth of competing plant species. Studies have shown significant variation in the concentration of benzoxazinoids among different plant varieties, which could inform breeding programs aimed at enhancing crop resistance to pathogens (Stochmal, Kus, Martyniuk, & Oleszek, 2006).
Eigenschaften
IUPAC Name |
7-acetyl-6-bromo-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-5(13)6-2-9-8(3-7(6)11)12-10(14)4-15-9/h2-3H,4H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZGFWFVMHOQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1Br)NC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



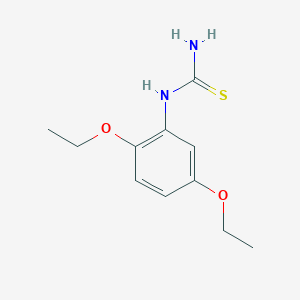
![[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B1438119.png)
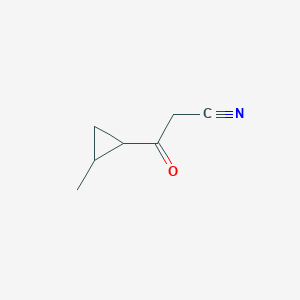
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide](/img/structure/B1438122.png)
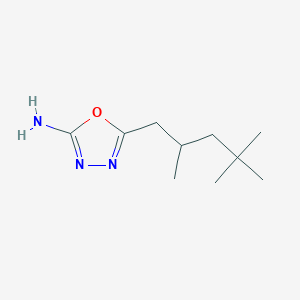

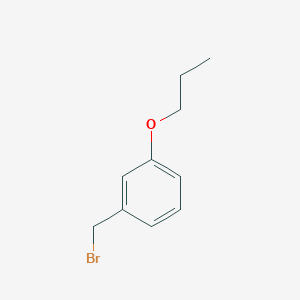
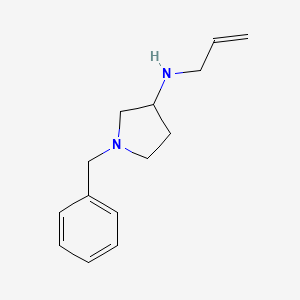

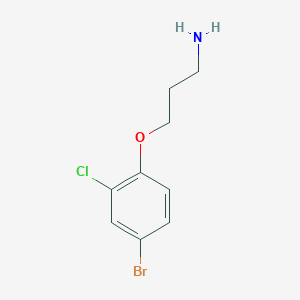
![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)
![4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1438133.png)
![3-[(4-Nitrobenzyl)oxy]pyrrolidine](/img/structure/B1438134.png)
